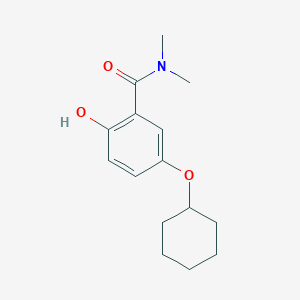
5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a cyclohexyloxy group and a hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-hydroxybenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via an etherification reaction. This involves reacting the hydroxyl group on the benzene ring with cyclohexanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-(Cyclohexyloxy)-2-hydroxybenzamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.
2-Hydroxy-N,N-dimethylbenzamide: Lacks the cyclohexyloxy group, which may influence its interaction with biological targets.
Uniqueness
5-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexyloxy group and the N,N-dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
5-cyclohexyloxy-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H21NO3/c1-16(2)15(18)13-10-12(8-9-14(13)17)19-11-6-4-3-5-7-11/h8-11,17H,3-7H2,1-2H3 |
Clave InChI |
USSBVHXGKCQBKT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=CC(=C1)OC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















